![molecular formula C14H11NO3 B188540 Clausine I CAS No. 182261-94-5](/img/structure/B188540.png)
Clausine I
Overview
Description
Clausine I is an organic compound with the chemical formula C14H11NO3 . It is a natural product with medicinal activity, commonly found in plants . Clausine I has antibacterial and anti-inflammatory effects, and it shows certain therapeutic effects on some diseases .
Synthesis Analysis
Clausine I can be prepared in the laboratory through natural plant extraction or organic synthesis . A highly efficient total synthesis of Clausine I has been described, using a palladium(II)-catalyzed oxidative cyclization as a key step .Molecular Structure Analysis
Clausine I contains a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
Clausine I is a yellow powder . Its molecular weight is 241.24 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-inflammatory Effects
Inflammation is a biological response to harmful stimuli and is a component of many diseases. Clausine I’s anti-inflammatory effects suggest its potential use in the development of anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis, asthma, and other inflammatory disorders .
Safety and Hazards
properties
IUPAC Name |
1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-12-10(6-9)11-4-8(7-16)5-13(17)14(11)15-12/h2-7,15,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRVXYRVPBLMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clausine I |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell me about the synthesis of Clausine I?
A: Clausine I was synthesized for the first time alongside Clausine G and Clausine Z using a novel approach. [] This method relies on a palladium-catalyzed construction of the carbazole framework, providing an efficient route to 1,6-dioxygenated carbazole alkaloids like Clausine I. []
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